molecular formula C11H13FN2 B3097565 (R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine CAS No. 1313013-12-5

(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine

Cat. No.: B3097565
CAS No.: 1313013-12-5
M. Wt: 192.23 g/mol
InChI Key: CTGFDWBZMCPVED-SSDOTTSWSA-N
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Description

®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine is a substituted tryptamine compound. Tryptamines are a class of compounds that contain an indole ring structure, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a propan-2-amine side chain at the 1-position. This structural modification can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propan-2-Amine Side Chain: The side chain can be introduced through a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of ®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the indole ring or the side chain.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Indole-3-carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Substituted indole derivatives

Scientific Research Applications

®-1-(5-fluoro-1H-ind

Properties

IUPAC Name

(2R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFDWBZMCPVED-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 2
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(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 3
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 4
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 5
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 6
(R)-1-(5-fluoro-1H-indol-3-yl)propan-2-amine

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